molecular formula C11H21N B1489348 2-Azaspiro[4.7]dodecane CAS No. 182-98-9

2-Azaspiro[4.7]dodecane

Cat. No. B1489348
CAS RN: 182-98-9
M. Wt: 167.29 g/mol
InChI Key: WCSRHJJOKNBOPQ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.7]dodecane is a chemical compound with the CAS Registry number 182-98-9 . It is categorized as an intermediate . It is not classified as a hazardous compound .


Synthesis Analysis

The synthesis of 2-Azaspiro[4.7]dodecane or similar compounds often involves annulation strategies . For instance, one approach involves the annulation of the cyclopentane ring . Another method for synthesizing a similar compound, 8-oxa-2-azaspiro[4.5]dodecane, has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.7]dodecane involves a spirocyclic scaffold, which consists of a lactam ring attached by a spiro junction to a cyclohexane ring . The lactam ring adopts an envelope conformation, and the cyclohexane ring has a chair conformation .

Scientific Research Applications

Enantioselective Synthesis

  • 2-Azaspiro[4.7]dodecane derivatives have been utilized in the enantioselective synthesis of naturally occurring alkaloids. For instance, concise enantioselective total syntheses of alkaloids like isonitramine, sibirine, and nitramine were achieved using a process that includes diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis (Pandey et al., 2011).

Novel Alkaloid Synthesis

  • New Lycopodium alkaloids with complex structures incorporating 2-Azaspiro[4.7]dodecane have been synthesized and studied. For example, Lycoplanine A, a novel Lycopodium alkaloid with a unique tricyclic ring skeleton, was isolated, and its structure was elucidated. It showed potent inhibitory activity on T-type calcium channels (Zhang et al., 2017).

Spirocyclic Ethers and Lactones Synthesis

  • The stereochemically controlled synthesis of spirocyclic ethers and lactones, including medium-sized carbocyclic rings, has been achieved. This synthesis process involves stereoselective reactions and allows control over the stereochemistry, important for developing pharmaceutical compounds (Chibale et al., 1993).

Marine Natural Toxin Synthesis

  • The asymmetric formation of azaspiro[5.6]dodec-9-ene systems, relevant in marine natural toxins, has been described. This includes processes like Diels-Alder reactions that are crucial for synthesizing complex natural products (Ishihara et al., 2002).

Biological Activity Studies

  • Compounds containing the 2-Azaspiro[4.7]dodecane structure have been synthesized and evaluated for biological activities, including anticancer and anticonvulsant effects. For example, certain azaspiro derivatives have shown significant inhibition of cancer cell growth in tissue culture, highlighting their potential in cancer research (Rice et al., 1973).

Future Directions

The future directions for 2-Azaspiro[4.7]dodecane could involve further exploration of its potential for the production of important biologically active compounds . Its synthesis methods, properties, and spectral characteristics could also be further investigated .

properties

IUPAC Name

2-azaspiro[4.7]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSRHJJOKNBOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.7]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.7]dodecane
Reactant of Route 2
2-Azaspiro[4.7]dodecane
Reactant of Route 3
2-Azaspiro[4.7]dodecane
Reactant of Route 4
2-Azaspiro[4.7]dodecane
Reactant of Route 5
2-Azaspiro[4.7]dodecane
Reactant of Route 6
2-Azaspiro[4.7]dodecane

Citations

For This Compound
2
Citations
CH Grogan, CF Geschickter… - Journal of Medicinal …, 1964 - ACS Publications
Our previous investigation of dialkylaminoalkyl and heterocyclic-alkyl azaspirodionesand azaspiranes has been extended to include alkyl, alkenyl, alkoxyalkyl, cycloalkyl, arvl, aralkyl, …
Number of citations: 10 pubs.acs.org
Y Ding, Y Jiang, S Xu, X Xin, F An - Chinese Chemical Letters, 2023 - Elsevier
Perpyrrospirone A (1) characterized an unprecedented 6/5/6/8/5/13/6 oxahexacyclic scaffold with a unique peroxide-bridged 8,9-dioxa-2-azaspiro[4.7]dodecane core from marine-…
Number of citations: 2 www.sciencedirect.com

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